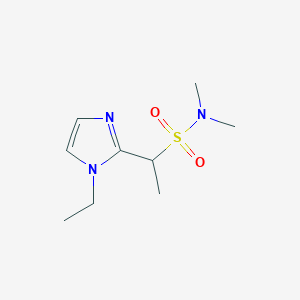
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide typically involves the reaction of 1-ethyl-1H-imidazole with N,N-dimethylethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring.
Applications De Recherche Scientifique
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, affecting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-ethyl-1H-imidazol-2-yl)methanol
- 2-(1-methyl-1H-imidazol-2-yl)-ethanol
- 1-(1H-imidazol-2-yl)ethanone
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-N,N-dimethylethanesulfonamide is unique due to the presence of both the imidazole and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H17N3O2S |
|---|---|
Poids moléculaire |
231.32 g/mol |
Nom IUPAC |
1-(1-ethylimidazol-2-yl)-N,N-dimethylethanesulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-5-12-7-6-10-9(12)8(2)15(13,14)11(3)4/h6-8H,5H2,1-4H3 |
Clé InChI |
SSXLOQMOBHOARA-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=CN=C1C(C)S(=O)(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


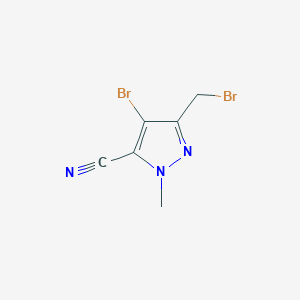


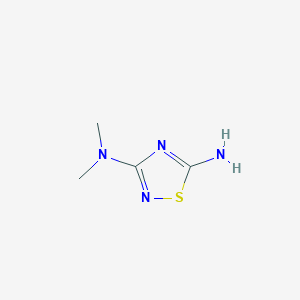

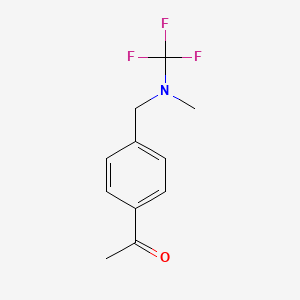
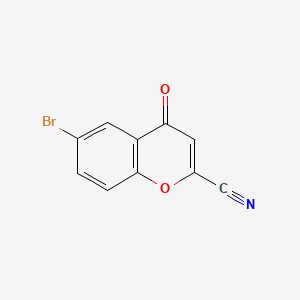

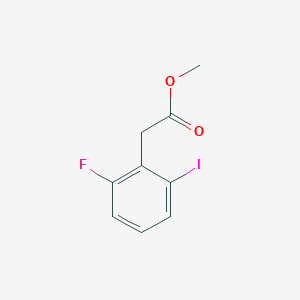
![Benzyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13969317.png)
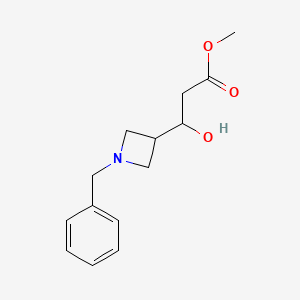
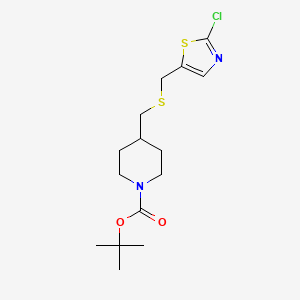
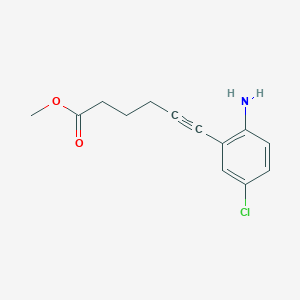
![3-[(3-Methylphenoxy)methyl]aniline](/img/structure/B13969341.png)
